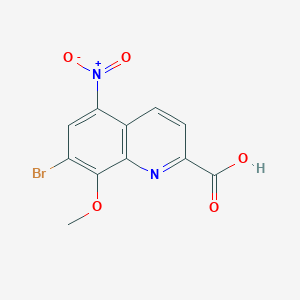
7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid: is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methoxyquinoline, followed by nitration and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be employed to minimize environmental impact and enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 7-Bromo-8-methoxy-5-aminoquinoline-2-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Lacks the bromine and nitro groups, resulting in different chemical and biological properties.
5-Nitroquinoline-2-carboxylic acid: Lacks the bromine and methoxy groups, affecting its reactivity and applications.
7-Bromoquinoline: Lacks the methoxy and nitro groups, leading to different biological activities.
Uniqueness
7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the quinoline scaffold. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90181-01-4 |
|---|---|
Molecular Formula |
C11H7BrN2O5 |
Molecular Weight |
327.09 g/mol |
IUPAC Name |
7-bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O5/c1-19-10-6(12)4-8(14(17)18)5-2-3-7(11(15)16)13-9(5)10/h2-4H,1H3,(H,15,16) |
InChI Key |
QMTUSUQSFOHKRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1N=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
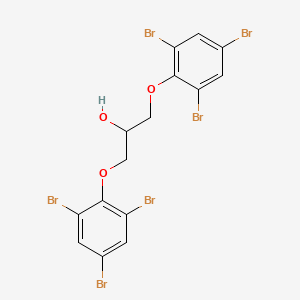
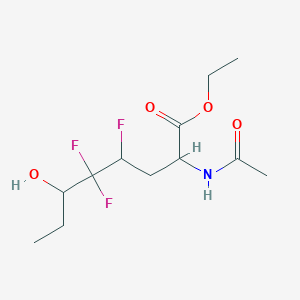
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
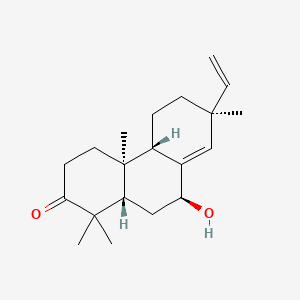

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
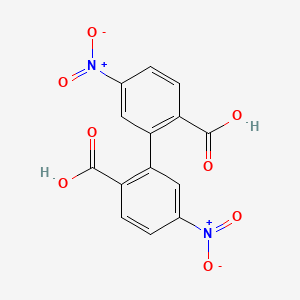
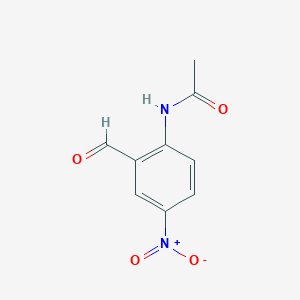
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
